molecular formula C26H27N3O4S B216044 3-(benzoylamino)-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

3-(benzoylamino)-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Cat. No. B216044
M. Wt: 477.6 g/mol
InChI Key: SSUZFPSEOBMOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzoylamino)-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide, also known as BMS-582949, is a small molecule drug that has attracted significant attention in the pharmaceutical industry due to its potential therapeutic applications.

Mechanism of Action

3-(benzoylamino)-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor that is widely distributed in the brain and plays a key role in the regulation of mood, anxiety, and pain. By blocking the activity of this receptor, 3-(benzoylamino)-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is thought to produce its therapeutic effects in various disease states.
Biochemical and Physiological Effects:
3-(benzoylamino)-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been shown to produce a range of biochemical and physiological effects in animal models, including a reduction in anxiety-like behavior, an increase in social interaction, and a decrease in pain sensitivity. These effects are thought to be mediated through the blockade of the 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(benzoylamino)-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is its high selectivity for the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various disease states. However, one limitation of 3-(benzoylamino)-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is its relatively low potency, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(benzoylamino)-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide, including the development of more potent analogs, the investigation of its effects on other serotonin receptor subtypes, and the exploration of its therapeutic potential in other disease states. Additionally, further studies are needed to elucidate the precise mechanisms of action of 3-(benzoylamino)-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide and to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, 3-(benzoylamino)-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a small molecule drug that has shown promise as a therapeutic agent for various diseases, including anxiety, depression, and neuropathic pain. Its high selectivity for the 5-HT1A receptor makes it a valuable tool for studying the role of this receptor in disease states, and its potential therapeutic applications warrant further investigation. However, more research is needed to fully understand the mechanisms of action and potential limitations of 3-(benzoylamino)-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide.

Synthesis Methods

The synthesis of 3-(benzoylamino)-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide involves several steps, including the reaction of 4-(4-methylpiperidin-1-yl)sulfonyl-phenylamine with 3-aminobenzoyl chloride in the presence of a base, followed by purification through column chromatography. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

3-(benzoylamino)-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and neuropathic pain. It has been shown to be a potent and selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain. 3-(benzoylamino)-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has also been found to be effective in animal models of neuropathic pain, suggesting that it may have potential as a novel analgesic agent.

properties

Product Name

3-(benzoylamino)-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C26H27N3O4S/c1-19-14-16-29(17-15-19)34(32,33)24-12-10-22(11-13-24)27-26(31)21-8-5-9-23(18-21)28-25(30)20-6-3-2-4-7-20/h2-13,18-19H,14-17H2,1H3,(H,27,31)(H,28,30)

InChI Key

SSUZFPSEOBMOFY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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